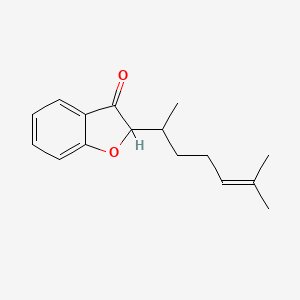
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- is an organic compound with a complex structure that includes a benzofuranone core and a dimethylhexenyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the benzofuranone core through electrophilic aromatic substitution reactions. The dimethylhexenyl side chain is then introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups into the molecule.
科学研究应用
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products.
Cyclohexene: A hydrocarbon with limited practical applications but useful in organic synthesis.
Uniqueness
3(2H)-Benzofuranone, 2-(1,5-dimethyl-4-hexenyl)- is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its combination of a benzofuranone core and a dimethylhexenyl side chain sets it apart from other similar compounds.
属性
| 646522-88-5 | |
分子式 |
C16H20O2 |
分子量 |
244.33 g/mol |
IUPAC 名称 |
2-(6-methylhept-5-en-2-yl)-1-benzofuran-3-one |
InChI |
InChI=1S/C16H20O2/c1-11(2)7-6-8-12(3)16-15(17)13-9-4-5-10-14(13)18-16/h4-5,7,9-10,12,16H,6,8H2,1-3H3 |
InChI 键 |
YPORSJDWCAMGCT-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC=C(C)C)C1C(=O)C2=CC=CC=C2O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



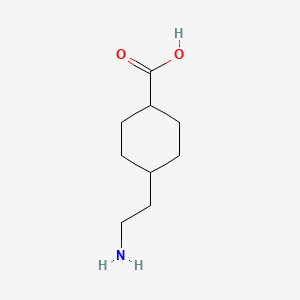
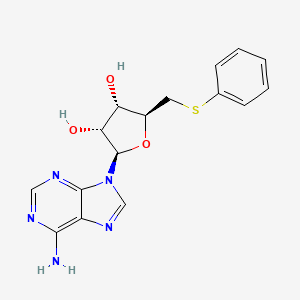
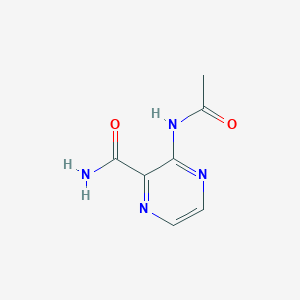
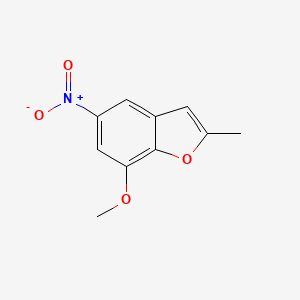

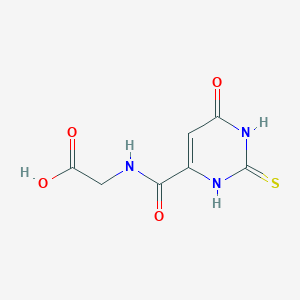
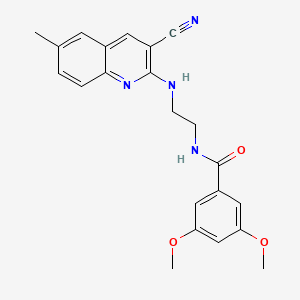
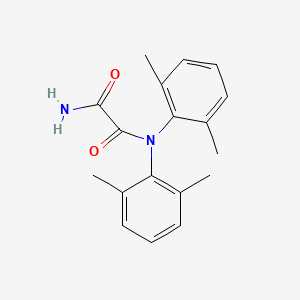
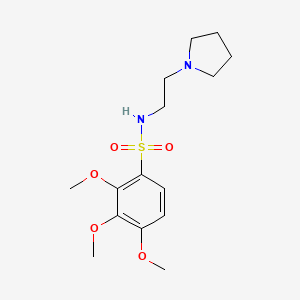
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
